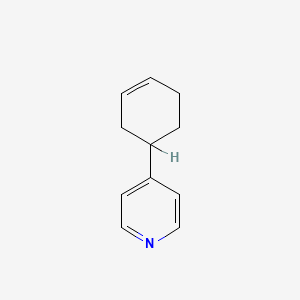
Pyridine, 4-(3-cyclohexen-1-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 4-(3-cyclohexen-1-yl)-, also known as Pyridine, 4-(3-cyclohexen-1-yl)-, is a useful research compound. Its molecular formula is C11H13N and its molecular weight is 159.23 g/mol. The purity is usually 95%.
The exact mass of the compound Pyridine, 4-(3-cyclohexen-1-yl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Pyridine, 4-(3-cyclohexen-1-yl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyridine, 4-(3-cyclohexen-1-yl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
Antimicrobial Properties
Recent studies have highlighted the antimicrobial capabilities of pyridine derivatives. For instance, 4-(3-cyclohexen-1-yl)pyridine has been evaluated for its efficacy against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound demonstrated significant antibacterial activity, suggesting its potential as a lead compound for developing new antimicrobial agents .
Anti-inflammatory Agents
The compound has also been explored for its anti-inflammatory properties. Research indicates that pyridine derivatives can modulate inflammatory pathways, making them candidates for treating inflammatory diseases. A study on related pyridine compounds revealed promising results in reducing inflammation markers in vitro .
Drug Development
Pyridine structures are integral in drug design due to their ability to interact with biological targets. The unique electronic properties of pyridine allow for the development of compounds that can serve as enzyme inhibitors or receptor modulators. The synthesis of pyridine-based compounds has been linked to enhanced bioactivity in various therapeutic areas, including cancer and diabetes .
Coordination Chemistry
Hofmann-type Complexes
Pyridine, 4-(3-cyclohexen-1-yl)- has been utilized in the formation of Hofmann-type complexes with metal ions such as nickel and cobalt. These complexes exhibit interesting structural characteristics and have been studied using infrared spectroscopy to understand their vibrational properties. The interaction between the metal center and the pyridine ligand results in unique polymeric structures that can be utilized in catalysis and materials science .
Spectroscopic Studies
FT-IR spectroscopy has been employed to analyze the bonding characteristics of 4-(3-cyclohexen-1-yl)pyridine within metal complexes. The spectral data indicate significant shifts in vibrational frequencies upon complexation, which provides insights into the electronic environment surrounding the metal-ligand interactions .
Material Science Applications
Synthesis of Functional Materials
The reactivity of 4-(3-cyclohexen-1-yl)pyridine allows it to be incorporated into various polymeric materials. Its ability to participate in radical polymerization reactions makes it a valuable monomer for synthesizing advanced materials with tailored properties for applications in electronics and photonics .
Case Study 1: Antimicrobial Activity
A study conducted on a series of pyridine derivatives, including 4-(3-cyclohexen-1-yl)-pyridine, assessed their antimicrobial efficacy using disc diffusion methods. Results indicated that certain derivatives exhibited significant inhibition zones against tested pathogens, demonstrating their potential as new antibacterial agents .
Case Study 2: Coordination Chemistry
Research on Hofmann-type complexes involving 4-(3-cyclohexen-1-yl)pyridine showcased the synthesis and characterization of these compounds through spectroscopic techniques. The findings revealed that these complexes could serve as catalysts in organic transformations due to their unique structural features .
Propriétés
Numéro CAS |
70644-46-1 |
|---|---|
Formule moléculaire |
C11H13N |
Poids moléculaire |
159.23 g/mol |
Nom IUPAC |
4-cyclohex-3-en-1-ylpyridine |
InChI |
InChI=1S/C11H13N/c1-2-4-10(5-3-1)11-6-8-12-9-7-11/h1-2,6-10H,3-5H2 |
Clé InChI |
USWHHVUCKNMIRS-UHFFFAOYSA-N |
SMILES |
C1CC(CC=C1)C2=CC=NC=C2 |
SMILES canonique |
C1CC(CC=C1)C2=CC=NC=C2 |
Key on ui other cas no. |
70644-46-1 |
Pictogrammes |
Irritant |
Synonymes |
4-(3-cyclohexen-1-yl)pyridine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















